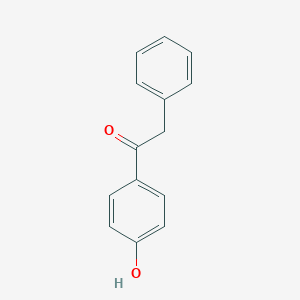

Benzyl 4-hydroxyphenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQTZLNCDIFCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179617 | |

| Record name | Benzyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-32-9 | |

| Record name | 1-(4-Hydroxyphenyl)-2-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-hydroxyphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2491-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-hydroxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Hydroxydeoxybenzoin (CAS: 2491-32-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxydeoxybenzoin (CAS: 2491-32-9), a deoxybenzoin derivative with potential applications in pharmaceutical and chemical research. This document details the compound's chemical and physical properties, provides spectroscopic data for characterization, and outlines experimental protocols for its synthesis and for the evaluation of its potential biological activities. Furthermore, this guide explores potential signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.

Chemical and Physical Properties

4'-Hydroxydeoxybenzoin, also known as Benzyl 4-hydroxyphenyl ketone, is a solid organic compound.[1][2][3] Its core structure consists of a phenylacetyl group attached to a phenol. The presence of the phenolic hydroxyl group and the ketone functionality makes it a versatile molecule for further chemical modifications and a candidate for biological activity studies.

| Property | Value | Reference |

| CAS Number | 2491-32-9 | [1][3] |

| IUPAC Name | 1-(4-hydroxyphenyl)-2-phenylethanone | [1] |

| Synonyms | 4'-Hydroxy-2-phenylacetophenone, this compound, p-(Phenylacetyl)phenol | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [3] |

| Appearance | Cream crystalline powder | |

| Melting Point | 148-151 °C | [3] |

| SMILES | O=C(Cc1ccccc1)c2ccc(O)cc2 | |

| InChI | InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2 | [3] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4'-Hydroxydeoxybenzoin based on analysis of its structure and data from related compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Ar-OH |

| ~7.9 | d | 2H | Ar-H (ortho to C=O) |

| ~7.3 | m | 5H | Ph-CH ₂ |

| ~6.9 | d | 2H | Ar-H (ortho to OH) |

| ~4.2 | s | 2H | -CH ₂- |

Note: Predicted values based on general chemical shift ranges and data for similar structures. The solvent used for analysis will influence the exact chemical shifts.

¹³C NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~198 | C =O |

| ~162 | C -OH |

| ~135 | Phenyl C (quaternary) |

| ~131 | Aryl C -H (ortho to C=O) |

| ~130 | Phenyl C -H |

| ~129 | Phenyl C -H |

| ~127 | Phenyl C -H |

| ~124 | Aryl C (quaternary) |

| ~116 | Aryl C -H (ortho to OH) |

| ~45 | -C H₂- |

Note: Predicted values based on general chemical shift ranges and data for similar structures.

Mass Spectrometry

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular Ion) |

| 121 | [M - C₆H₅CH₂]⁺ (Loss of benzyl group) |

| 91 | [C₆H₅CH₂]⁺ (Benzyl cation) |

Note: Fragmentation pattern is predicted based on the structure. The base peak may vary depending on the ionization method.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1680-1660 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic) |

| 1250-1150 | Strong | C-O stretch (phenol) |

Note: Predicted absorption bands based on characteristic functional group frequencies.

UV-Vis Spectroscopy

| λmax (nm) | Solvent |

| ~280 | Ethanol/Methanol |

Note: The absorption maximum is an estimation based on the chromophores present in the molecule (a substituted acetophenone system). The actual λmax may vary depending on the solvent.

Experimental Protocols

Synthesis of 4'-Hydroxydeoxybenzoin via Fries Rearrangement

The Fries rearrangement of phenylacetate is a common method for the synthesis of hydroxyacetophenones.[2][4][5] This protocol is adapted for the synthesis of 4'-Hydroxydeoxybenzoin from the corresponding ester.

Materials:

-

Phenyl phenylacetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl phenylacetate in nitrobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60 °C to promote the para-isomer formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of 4'-Hydroxydeoxybenzoin.

Biological Activity Assays

This assay is a common and reliable method to evaluate the antioxidant capacity of a compound.[3][6][7]

Materials:

-

4'-Hydroxydeoxybenzoin

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 4'-Hydroxydeoxybenzoin in methanol or ethanol.

-

Prepare a series of dilutions of the test compound and ascorbic acid in the same solvent.

-

Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions, positive control, or solvent (for the blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.[3]

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[8][9][10][11][12]

Materials:

-

4'-Hydroxydeoxybenzoin

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

A suitable buffer system (e.g., Tris-HCl)

-

A detection reagent for prostaglandin E₂ (PGE₂) (e.g., an ELISA kit)

-

A non-selective NSAID like indomethacin or a selective COX-2 inhibitor like celecoxib (positive controls)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 4'-Hydroxydeoxybenzoin and the control inhibitors in a suitable solvent (e.g., DMSO).

-

In separate wells of a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or control inhibitors in the reaction buffer for a short period (e.g., 15 minutes) at 37 °C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37 °C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a dilute acid).

-

Measure the amount of PGE₂ produced using a specific detection method, such as an ELISA kit, according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values for both COX-1 and COX-2 inhibition to assess the compound's potency and selectivity.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by 4'-Hydroxydeoxybenzoin are not yet available, its structural similarity to other phenolic compounds, such as flavonoids and other deoxybenzoins, suggests potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress.

Potential Modulation of Inflammatory Pathways

Phenolic compounds are known to interfere with pro-inflammatory signaling pathways. 4'-Hydroxydeoxybenzoin may potentially inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[13][14][15][16] Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 4'-Hydroxydeoxybenzoin might inhibit this pathway by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.

Caption: Potential inhibition of the NF-κB signaling pathway.

Another potential target is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , including p38 and JNK.[17][18] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. 4'-Hydroxydeoxybenzoin could potentially inhibit the phosphorylation and activation of p38 or JNK.

Involvement in Apoptosis Pathways

Some phenolic compounds have been shown to induce apoptosis in cancer cells.[19][20][21][22][23] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases. 4'-Hydroxydeoxybenzoin might modulate the expression of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2), thereby influencing cell fate.

Caption: Potential modulation of the intrinsic apoptosis pathway.

Safety and Handling

4'-Hydroxydeoxybenzoin is classified as an irritant.[3] It may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4'-Hydroxydeoxybenzoin is a molecule of interest with potential biological activities stemming from its phenolic and ketonic structural features. This guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and comprehensively evaluate its pharmacological profile and the specific signaling pathways it modulates. Such studies will be crucial in determining its potential as a lead compound in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bavachinin Induces Oxidative Damage in HepaRG Cells through p38/JNK MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-Hydroxynonenal induces mitochondrial-mediated apoptosis and oxidative stress in SH-SY5Y human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzyl 4-hydroxyphenyl ketone: A Technical Guide

Introduction

Benzyl 4-hydroxyphenyl ketone, also known by its IUPAC name 1-(4-hydroxyphenyl)-2-phenylethanone, is a chemical compound with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[1][2] Its chemical structure consists of a benzyl group attached to a carbonyl carbon, which is in turn bonded to a 4-hydroxyphenyl group. This compound and its derivatives are of interest to researchers in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (benzyl ring) |

| ~6.90 | Doublet | 2H | Aromatic protons (ortho to hydroxyl) |

| ~5.00 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~4.20 | Singlet | 2H | Methylene protons (-CH₂-) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~198 | Carbonyl carbon (C=O) |

| ~160 | Aromatic carbon attached to -OH |

| ~135 | Aromatic carbon (ipso, benzyl ring) |

| ~131 | Aromatic carbons (ortho to carbonyl) |

| ~129 | Aromatic carbons (benzyl ring) |

| ~128 | Aromatic carbons (benzyl ring) |

| ~127 | Aromatic carbon (ipso, hydroxyphenyl ring) |

| ~115 | Aromatic carbons (ortho to hydroxyl) |

| ~45 | Methylene carbon (-CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2920 | Weak | C-H stretch (aliphatic -CH₂-) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, 1510, 1450 | Medium | C=C stretch (aromatic rings) |

| ~1220 | Strong | C-O stretch (phenol) |

| ~830 | Strong | C-H bend (para-disubstituted ring) |

| ~740, 700 | Strong | C-H bend (monosubstituted ring) |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 212 | 20 | [M]⁺ (Molecular ion) |

| 121 | 100 | [C₇H₅O₂]⁺ (Base peak) |

| 91 | 80 | [C₇H₇]⁺ (Benzyl cation) |

| 65 | 40 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is used for analysis.

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence, such as a standard PENDANT or DEPT experiment, is used to acquire the carbon spectrum.

-

The spectral width is set to approximately 220 ppm.

-

Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) and a longer acquisition time are required compared to ¹H NMR.

Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used for the analysis.[3]

Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is acquired.

-

The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.[2]

Acquisition:

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z ratio. The molecular ion peak ([M]⁺) is identified, and the fragmentation pattern is analyzed to provide structural information. The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Hydroxydeoxybenzoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Hydroxydeoxybenzoin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related compounds.

Introduction

4'-Hydroxydeoxybenzoin, also known as 2-(4-hydroxyphenyl)-1-phenylethanone, is a member of the deoxybenzoin class of compounds. Deoxybenzoins are a type of aromatic ketone and serve as important precursors and intermediates in the synthesis of a variety of biologically active molecules, including flavonoids and isoflavonoids. A thorough understanding of their spectral characteristics is crucial for structural elucidation, reaction monitoring, and quality control. This guide focuses on the detailed interpretation of the ¹H and ¹³C NMR spectra of 4'-Hydroxydeoxybenzoin.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, a standardized atom numbering system for 4'-Hydroxydeoxybenzoin is essential. The structure and numbering are presented below.

Caption: Molecular structure and atom numbering of 4'-Hydroxydeoxybenzoin.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4'-Hydroxydeoxybenzoin provides valuable information about the number and electronic environment of the protons in the molecule. The data presented in the following table is based on typical values found for similar structures and should be considered as a reference.

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2'', H-6'' | 7.90 - 8.10 | d (doublet) | ~ 7-8 | 2H |

| H-3'', H-4'', H-5'' | 7.30 - 7.60 | m (multiplet) | - | 3H |

| H-2', H-6' | 7.05 - 7.20 | d (doublet) | ~ 8-9 | 2H |

| H-3', H-5' | 6.70 - 6.85 | d (doublet) | ~ 8-9 | 2H |

| -OH (4') | 4.50 - 5.50 (variable) | s (singlet) | - | 1H |

| -CH₂- (C7) | 4.10 - 4.30 | s (singlet) | - | 2H |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table summarizes the expected chemical shifts for each carbon atom in 4'-Hydroxydeoxybenzoin.

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C=O (C8) | 195.0 - 200.0 |

| C-4' | 155.0 - 158.0 |

| C-1'' | 135.0 - 138.0 |

| C-4'' | 132.0 - 135.0 |

| C-2', C-6' | 130.0 - 132.0 |

| C-2'', C-6'' | 128.0 - 129.0 |

| C-3'', C-5'' | 128.0 - 129.0 |

| C-1' | 125.0 - 128.0 |

| C-3', C-5' | 115.0 - 117.0 |

| -CH₂- (C7) | 45.0 - 50.0 |

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of 4'-Hydroxydeoxybenzoin.

5.1. Sample Preparation

-

Sample Purity: Ensure the sample of 4'-Hydroxydeoxybenzoin is of high purity to avoid signals from impurities.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. ¹H NMR Spectroscopy Acquisition

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-15 ppm.

5.3. ¹³C NMR Spectroscopy Acquisition

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

5.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a compound like 4'-Hydroxydeoxybenzoin.

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 4'-Hydroxydeoxybenzoin provide a detailed fingerprint of its molecular structure. The characteristic signals for the two aromatic rings, the methylene bridge, and the carbonyl group allow for unambiguous identification and structural verification. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers engaged in the synthesis and characterization of deoxybenzoin derivatives and other related phenolic compounds. Accurate and thorough NMR analysis is a cornerstone of modern chemical research and drug development, ensuring the identity and purity of synthesized molecules.

Unveiling the Solid-State Architecture of Benzyl 4-hydroxyphenyl ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of Benzyl 4-hydroxyphenyl ketone, a molecule of interest in various research and development sectors. While specific crystallographic data from the primary literature is not publicly accessible, this document outlines the essential experimental protocols and analytical approaches required for such a study, presenting a framework for researchers working with this or similar compounds.

Quantitative Crystallographic and Physical Data

A thorough crystal structure analysis provides precise quantitative data that describes the atomic arrangement within the crystal lattice. For this compound (CSD Entry: 171675), the following table summarizes key identifiers and physical properties. It is important to note that detailed crystallographic parameters are typically housed within the Cambridge Structural Database and the associated publication, and are not available in publicly accessible domains.[1]

| Parameter | Value | Source |

| Chemical Formula | C₁₄H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 212.24 g/mol | [1][2][3][4] |

| CAS Number | 2491-32-9 | [1][2][3][4] |

| Melting Point | 148-151 °C | [3] |

| CCDC Number | 171675 | [1] |

| Associated Publication (DOI) | 10.1081/SCC-120021843 | [1] |

| Crystal System | Data not publicly available | |

| Space Group | Data not publicly available | |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not publicly available | |

| Z (Molecules per unit cell) | Data not publicly available | |

| Calculated Density | Data not publicly available | |

| R-factor | Data not publicly available |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various established methods, such as the Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives.

A general procedure is as follows:

-

Reaction Setup: A mixture of phenol and phenylacetic acid is prepared in a suitable solvent.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride or boron trifluoride, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for a specified period to drive the reaction to completion.

-

Workup: The reaction is quenched, and the crude product is extracted.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Crystallization for Single-Crystal X-ray Diffraction:

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A common method is slow evaporation:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is then refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. The positions and anisotropic displacement parameters of the non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a small molecule like this compound.

Caption: Experimental workflow for crystal structure analysis.

Molecular and Intermolecular Interactions

The molecular structure of this compound features a hydroxyl group and a carbonyl group, which are capable of forming hydrogen bonds. These interactions are critical in directing the packing of the molecules in the crystal lattice. The diagram below shows a hypothetical hydrogen bonding interaction between two molecules.

Caption: Potential intermolecular hydrogen bonding.

References

Physical and chemical properties of Benzyl p-hydroxyphenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl p-hydroxyphenyl ketone, also known as 4-hydroxydeoxybenzoin, is a chemical compound with significance as a synthetic intermediate in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Chemical Identity and Physical Properties

Benzyl p-hydroxyphenyl ketone is a solid organic compound. Its identity is established by several unique identifiers and its physical state is characterized by a set of distinct properties.

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 1-(4-hydroxyphenyl)-2-phenylethanone | [1] |

| Synonyms | 4-Hydroxydeoxybenzoin, Benzyl 4-hydroxyphenyl ketone, 4'-Hydroxy-2-phenylacetophenone, p-(Phenylacetyl)phenol | [2] |

| CAS Number | 2491-32-9 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Appearance | Powder to crystal, white to orange to green in color. | |

| Melting Point | 148-151 °C | [2] |

| Boiling Point (Predicted) | 403.3 ± 20.0 °C | |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | |

| Solubility | Soluble in Methanol. | |

| pKa (Predicted) | 8.12 ± 0.15 |

Chemical Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of Benzyl p-hydroxyphenyl ketone is through the Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives. Due to the high reactivity of the hydroxyl group on phenol, which can coordinate with the Lewis acid catalyst, a direct acylation is often low-yielding.[3][4] A more controlled approach involves the protection of the phenolic hydroxyl group, followed by acylation and subsequent deprotection.

Experimental Protocol: Synthesis via Phenylacetyl Chloride

This protocol outlines a three-step synthesis pathway: (1) Protection of the phenolic hydroxyl group by acetylation, (2) Friedel-Crafts acylation, and (3) Deprotection to yield the final product.

Step 1: Acetylation of Phenol to Phenyl Acetate

-

To a stirred solution of phenol in a suitable solvent (e.g., dichloromethane), add a base such as pyridine or triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain phenyl acetate.

Step 2: Friedel-Crafts Acylation of Phenyl Acetate

-

Dissolve the phenyl acetate in an appropriate anhydrous solvent, such as dichloromethane or nitrobenzene, under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Cool the solution in an ice bath.

-

Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions while maintaining the low temperature.[4] An excess of the catalyst is often required to promote the reaction.[3]

-

To this mixture, add a solution of phenylacetyl chloride in the same solvent dropwise.

-

After the addition is complete, allow the reaction to proceed at low temperature, followed by stirring at room temperature or gentle heating for several hours.[4] Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude acylated product, which will likely undergo Fries rearrangement to the desired p-substituted product.[3]

Step 3: Hydrolysis (Deprotection) to Benzyl p-hydroxyphenyl ketone

-

The crude product from the previous step is hydrolyzed by heating with a dilute acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH).

-

After hydrolysis is complete, neutralize the solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water and brine, then dry it over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude Benzyl p-hydroxyphenyl ketone.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

Spectroscopic Properties

The structural features of Benzyl p-hydroxyphenyl ketone can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl p-hydroxyphenyl ketone is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H (Phenol) | 3500–3200 (broad) | H-bonded hydroxyl group stretching.[5] |

| C-H (Aromatic) | 3100–3000 | Stretching vibrations of C-H bonds on the aromatic rings.[6] |

| C-H (Aliphatic) | < 3000 | Stretching vibrations of C-H bonds in the methylene (-CH₂-) group. |

| C=O (Ketone) | ~1685-1666 | Carbonyl stretching, frequency is lowered due to conjugation with the aromatic ring.[6] |

| C=C (Aromatic) | 1600–1400 | Stretching vibrations within the aromatic rings.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR:

-

Aromatic Protons: Multiple signals are expected in the range of δ 6.8-8.0 ppm. The protons on the p-hydroxyphenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the benzyl group's phenyl ring will also appear in this region.

-

Methylene Protons (-CH₂-): A singlet is expected around δ 4.0-4.3 ppm for the two protons of the methylene group connecting the phenyl ring and the carbonyl group.

-

Phenolic Proton (-OH): A broad singlet, which is exchangeable with D₂O, will appear in the spectrum. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons: Multiple signals will be present in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield, as will the carbons of the benzyl group's phenyl ring.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 45-50 ppm.

Mass Spectrometry (MS)

In mass spectrometry, Benzyl p-hydroxyphenyl ketone will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (m/z = 212). The fragmentation pattern is dominated by cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).[7]

Expected Fragmentation Pattern:

-

Molecular Ion Peak: m/z = 212

-

Major Fragments:

-

m/z = 121: Resulting from the cleavage of the bond between the carbonyl carbon and the methylene group, forming the p-hydroxybenzoyl cation.

-

m/z = 91: Resulting from the cleavage of the same bond, forming the stable benzyl cation, which can rearrange to the tropylium ion. This is often a very prominent peak for benzyl-containing compounds.

-

Visualized Workflows and Properties

Synthesis Workflow

Caption: Friedel-Crafts synthesis pathway for Benzyl p-hydroxyphenyl ketone.

Compound Properties Overview

Caption: Summary of key properties and identifiers for the compound.

Safety and Handling

Benzyl p-hydroxyphenyl ketone is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of water.

-

Store in a well-ventilated place and keep the container tightly closed.

This compound should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment (PPE).[2]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Benzyl p-hydroxyphenyl ketone. The information on its synthesis, spectroscopic characteristics, and safety precautions is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. A clear understanding of these properties is crucial for its effective and safe use in further applications.

References

- 1. This compound | C14H12O2 | CID 75607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 2491-32-9 [sigmaaldrich.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

The Biological Activity of 4'-Hydroxydeoxybenzoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxydeoxybenzoin, a member of the deoxybenzoin class of compounds, has garnered significant scientific interest due to its diverse and potent biological activities. As structural analogues to beneficial polyphenols like resveratrol and phloretin, deoxybenzoins represent a promising scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the biological activities of 4'-Hydroxydeoxybenzoin and its derivatives, with a focus on antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Antioxidant Activity

Deoxybenzoin compounds, including those with a 4'-hydroxy substitution, have demonstrated potent antioxidant properties through various mechanisms, including radical scavenging and inhibition of lipid peroxidation. The antioxidant capacity of these compounds is often attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[2]

Quantitative Antioxidant Data

| Compound | Assay | IC50 (µM) | Reference |

| 2,4,4',5-Tetrahydroxydeoxybenzoin | DPPH Radical Scavenging | 0.69 ± 0.04 | |

| 2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoin | Anti-lipid Peroxidation | 0.72 ± 0.16 |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay spectrophotometrically measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

Add a specific volume of the test compound solution at various concentrations to a microplate well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

-

Anti-lipid Peroxidation Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system like linoleic acid emulsion.

-

Preparation of Reagents:

-

Prepare a linoleic acid emulsion containing the test compound at various concentrations.

-

A control emulsion without the test compound is also prepared.

-

-

Assay Procedure:

-

Incubate the emulsions at a specific temperature (e.g., 40°C) in the dark for a set period.

-

At regular intervals, take aliquots from each emulsion.

-

Measure the extent of lipid peroxidation using a suitable method, such as the ferric thiocyanate method or the thiobarbituric acid reactive substances (TBARS) assay.

-

-

Data Analysis:

-

The inhibition of lipid peroxidation is calculated by comparing the absorbance values of the samples with the control.

-

The IC50 value is determined as the concentration of the compound that inhibits lipid peroxidation by 50%.

-

Enzyme Inhibitory Activity

4'-Hydroxydeoxybenzoin and its analogues have been investigated for their ability to inhibit various enzymes, with a significant focus on tyrosinase, a key enzyme in melanin biosynthesis.[3][4] Inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders.[3]

Quantitative Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Inhibition Type | Ki (mM) | Reference |

| 2,3,4'-Trihydroxy-4-methoxydeoxybenzoin | Mushroom Tyrosinase | 43.37 (at 0.5h) | - | - | [1] |

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | 4.1 ± 0.6 | Competitive | - | [3] |

| 4,4'-Dihydroxybiphenyl | Tyrosinase | 1.91 | Competitive | 0.4 (at 2.5 µM), 0.21 (at 5 µM) | [5] |

| Compound 3c (a 4-hydroxybenzaldehyde derivative) | Mushroom Tyrosinase (diphenolase) | 0.059 | Non-competitive | 0.0368 | [6][7] |

| 4-Hydroxybenzaldehyde | Mushroom Tyrosinase (diphenolase) | 1220 | - | - | [6][7] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of mushroom tyrosinase, which catalyzes the oxidation of L-tyrosine or L-DOPA.

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, either L-tyrosine or L-DOPA, in the same buffer.

-

Prepare solutions of the test compound at various concentrations.

-

-

Assay Procedure:

-

In a microplate well, mix the tyrosinase solution with the test compound solution.

-

Pre-incubate the mixture for a short period at a specific temperature (e.g., 25°C).

-

Add the substrate solution to initiate the enzymatic reaction.

-

Monitor the formation of dopachrome by measuring the increase in absorbance at a specific wavelength (typically 475-490 nm) over time using a microplate reader.

-

A control reaction without the inhibitor is run in parallel.

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated as: % Inhibition = [(Initial Velocity of Control - Initial Velocity of Sample) / Initial Velocity of Control] x 100

-

The IC50 value is determined from the dose-response curve.

-

To determine the type of inhibition (competitive, non-competitive, etc.), Lineweaver-Burk plots are constructed by measuring the reaction velocities at different substrate concentrations in the presence and absence of the inhibitor. The inhibition constant (Ki) can also be derived from these plots.

-

Anti-inflammatory Activity

The anti-inflammatory properties of 4'-hydroxydeoxybenzoin and related structures are linked to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways regulate the expression of pro-inflammatory cytokines, enzymes, and other mediators.

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by 4'-Hydroxydeoxybenzoin.

Caption: Modulation of the MAPK signaling pathway by 4'-Hydroxydeoxybenzoin.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or RAW264.7) in appropriate media.

-

Transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

-

Assay Procedure:

-

After transfection, seed the cells into a multi-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Incubate for a further period to allow for reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).

-

-

Data Analysis:

-

Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control without the compound.

-

Determine the IC50 value from the dose-response curve.

-

Anticancer Activity

The anticancer potential of 4'-hydroxydeoxybenzoin derivatives has been explored against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Anticancer Data

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 3g (a 4-hydroxyquinolone analogue) | HCT116 (Colon) | Cell Viability | Promising results reported, specific IC50 not provided | [10] |

| Compound 3g (a 4-hydroxyquinolone analogue) | A549 (Lung) | Cell Viability | Promising results reported, specific IC50 not provided | [10] |

| Compound 3g (a 4-hydroxyquinolone analogue) | PC3 (Prostate) | Cell Viability | Promising results reported, specific IC50 not provided | [10] |

| Compound 3g (a 4-hydroxyquinolone analogue) | MCF-7 (Breast) | Cell Viability | Promising results reported, specific IC50 not provided | [10] |

| Compound 4 (a 2-thioxoimidazolidin-4-one derivative) | HepG2 (Liver) | Cytotoxicity (MTT) | 0.017 | [11] |

| Compound 2 (a 2-thioxoimidazolidin-4-one derivative) | HepG2 (Liver) | Cytotoxicity (MTT) | 0.18 | [11] |

Experimental Protocol: MTT Cell Viability Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate growth medium.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

-

MTT Reaction:

-

Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

-

Experimental Workflow Diagram

Caption: General workflow for evaluating the anticancer activity of 4'-Hydroxydeoxybenzoin.

Conclusion

4'-Hydroxydeoxybenzoin and its derivatives have emerged as a versatile class of bioactive molecules with significant potential for therapeutic applications. Their well-documented antioxidant, enzyme-inhibitory, anti-inflammatory, and anticancer activities provide a strong foundation for further investigation. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the design of future studies and the rational development of novel drugs based on the deoxybenzoin scaffold. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-hydroxyphenyl ketone: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-hydroxyphenyl ketone, also known as 4'-Hydroxydeoxybenzoin. It delves into the historical discovery of this stilbenoid compound, detailing its initial synthesis through the Nencki reaction. This document presents detailed experimental protocols for its preparation via the Nencki reaction and the Friedel-Crafts acylation, supported by quantitative data and logical workflows. Furthermore, it explores the potential biological activities of this compound, focusing on its role as a stilbenoid and its potential modulation of key signaling pathways such as the Nrf2 antioxidant response pathway. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, providing a solid foundation for further investigation and application of this versatile molecule.

Introduction

This compound, a member of the stilbenoid family of natural products, is a ketone derivative with a chemical structure that has garnered interest in various fields of chemical and biological research. Its scaffold is a key intermediate in the synthesis of more complex molecules, including isoflavones and novel polymers. This guide will provide an in-depth exploration of its discovery, key synthetic methodologies, and known biological activities, with a focus on providing practical and detailed information for laboratory applications.

Discovery and History

The discovery of this compound is attributed to the pioneering work of Polish chemist Marceli Nencki and his collaborator N. Sieber in 1881. Their research, published in the Journal für praktische Chemie, described the synthesis of this and other ketones through a reaction that has since become known as the Nencki reaction .[1][2] This reaction involves the ring acylation of a phenol with a carboxylic acid in the presence of zinc chloride as a catalyst.[1][2]

The original publication, titled "Ueber die Verbindungen der ein- und zweibasischen Fettsäuren mit den Phenolen" (On the compounds of mono- and dibasic fatty acids with phenols), laid the groundwork for a new method of synthesizing phenolic ketones.[1] This discovery was a significant advancement in synthetic organic chemistry at the time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem |

| Molecular Weight | 212.24 g/mol | PubChem |

| Melting Point | 148-151 °C | Sigma-Aldrich |

| Boiling Point | 403.3±20.0 °C (Predicted) | ChemicalBook |

| Density | 1.178±0.06 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Cream crystalline powder | Guidechem |

| Solubility | Soluble in Methanol | ChemicalBook |

| CAS Number | 2491-32-9 | Sigma-Aldrich |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are the Nencki reaction and the Friedel-Crafts acylation.

Nencki Reaction

Materials:

-

Phenol

-

Phenylacetic acid

-

Anhydrous Zinc Chloride

-

Concentrated Hydrochloric Acid

-

Water

-

Glassware: Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel, filtration flask.

Procedure:

-

Preparation of Anhydrous Zinc Chloride: If the zinc chloride is not anhydrous, it should be dried by melting it in a crucible with a flame until all moisture has evaporated. Allow to cool and crush the solidified mass.

-

In a round-bottom flask, combine anhydrous zinc chloride (1.1 to 1.5 molar equivalents relative to phenol) and phenylacetic acid (1 molar equivalent).

-

Heat the mixture to approximately 140-150 °C with stirring to form a homogenous solution.

-

Carefully add phenol (1 molar equivalent) to the hot mixture. The reaction is exothermic, and the temperature may rise.

-

Maintain the reaction mixture at 150-160 °C for the specified reaction time (typically 20-30 minutes, but may require optimization).

-

After the reaction is complete, allow the mixture to cool slightly and then carefully pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the zinc chloride complex.

-

The crude product will precipitate as a solid. Collect the solid by suction filtration using a Buchner funnel and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives (like phenylacetyl chloride) is another viable synthetic route. However, the direct acylation of phenols can be challenging due to the coordination of the phenolic hydroxyl group with the Lewis acid catalyst. This can be overcome by using a stronger catalyst or by protecting the hydroxyl group. A general procedure using a Lewis acid like Boron trifluoride (BF₃) or polyphosphoric acid (PPA) is outlined below.

Materials:

-

Phenol

-

Phenylacetic acid or Phenylacetyl chloride

-

Lewis Acid Catalyst (e.g., Boron trifluoride etherate, Polyphosphoric acid)

-

Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Glassware: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1 molar equivalent) in an anhydrous solvent.

-

Add the Lewis acid catalyst (a stoichiometric amount or more is often required for phenols).

-

If using phenylacetyl chloride, dissolve it in the anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature). If using phenylacetic acid with a catalyst like PPA, the mixture is typically heated.

-

Stir the reaction mixture for the required time until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing ice and water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Signaling Pathways

This compound belongs to the stilbenoid class of compounds, which are known for their diverse biological activities. While specific in-vitro studies on this compound are limited, its structural similarity to other well-studied stilbenoids like resveratrol suggests it may possess similar properties, such as antioxidant and enzyme inhibitory activities.

Antioxidant Activity

Stilbenoids are known to exert antioxidant effects through various mechanisms, including direct radical scavenging and the activation of cellular antioxidant defense systems. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which some stilbenoids can be), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Enzyme Inhibition

Some studies have shown that 4-hydroxyphenyl ketones can act as inhibitors of certain enzymes. For example, various derivatives of 4-hydroxyphenyl ketone have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone synthesis. This suggests that this compound could be a scaffold for the development of novel enzyme inhibitors.

Experimental Protocols for Biological Assays

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

The protocol for an enzyme inhibition assay will vary depending on the specific enzyme being studied. However, a general workflow is provided below.

Materials:

-

This compound

-

Target enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme

-

Detection reagent (if the product is not directly measurable)

-

96-well microplate

-

Microplate reader or other suitable instrument for detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the enzyme in its specific buffer to each well.

-

Add the test compound at various concentrations to the wells and incubate for a specific period to allow for binding to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubate the plate at the optimal temperature for the enzyme for a set amount of time.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

The percentage of inhibition is calculated, and the IC₅₀ value can be determined.

Conclusion

This compound is a compound with a rich history dating back to its discovery by Nencki and Sieber in 1881. Its synthesis, achievable through classical methods like the Nencki reaction and Friedel-Crafts acylation, makes it an accessible building block for more complex molecules. As a member of the stilbenoid family, it holds potential for interesting biological activities, particularly in the realm of antioxidant and enzyme-inhibitory effects. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers looking to explore the synthesis and applications of this intriguing molecule. Further in-vitro and in-vivo studies are warranted to fully elucidate its biological significance and therapeutic potential.

References

An In-depth Technical Guide to 1-(4-hydroxyphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-hydroxyphenyl)-2-phenylethanone, a member of the deoxybenzoin class of organic compounds, represents a significant scaffold in medicinal chemistry and drug development. Its structure, featuring two aromatic rings linked by a carbonyl-methylene bridge and a phenolic hydroxyl group, imparts a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from closely related deoxybenzoin derivatives to discuss potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and for key biological assays are provided. Furthermore, potential mechanisms of action involving key cellular signaling pathways, such as NF-κB and MAPK, are explored based on studies of analogous structures. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of 1-(4-hydroxyphenyl)-2-phenylethanone and its derivatives.

Chemical Identity and Properties

The compound commonly known as Benzyl 4-hydroxyphenyl ketone is systematically named 1-(4-hydroxyphenyl)-2-phenylethanone according to IUPAC nomenclature. It is also known by several synonyms, including 4-Hydroxydeoxybenzoin and p-(Phenylacetyl)phenol.[1][2][3]

Table 1: Physicochemical Properties of 1-(4-hydroxyphenyl)-2-phenylethanone

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-hydroxyphenyl)-2-phenylethanone | [4] |

| Synonyms | This compound, 4-Hydroxydeoxybenzoin | [5][6] |

| CAS Number | 2491-32-9 | [5][6] |

| Molecular Formula | C₁₄H₁₂O₂ | [5] |

| Molecular Weight | 212.24 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6][7] |

| Melting Point | 148-151 °C | [1][2] |

| Solubility | Soluble in methanol | [1] |

Synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone

The most common and effective method for the synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of phenol with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][8]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of the structurally similar compound 1-(4-methylphenyl)-2-phenylethanone and is expected to yield the desired product.[6][7]

Materials:

-

Phenol

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

5% aqueous Sodium hydroxide (NaOH)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent) and dry dichloromethane.